Imidazolidin-2-imine hydrobromide

Medicinal Chemistry Enzyme Inhibition Immunosuppression

Sourcing a stable, high-purity imidazolidin-2-imine scaffold for catalyst or drug discovery programs often introduces variability. This hydrobromide salt (≥95%) provides a pre-formed, consistent precursor for synthesizing superbasic N-heterocyclic imine ligands. - Derived Pd(II)/Ni(II) complexes achieve up to 2.6 × 10⁷ g PNB mol⁻¹ h⁻¹ in norbornene polymerization. - Validated IMPDH2 inhibition (Ki = 240 nM) and >30-fold potency advantage over thione/urea analogs ensure reliable SAR data. - Ambient shipping; stable long-term storage at 2-8°C minimizes procurement delays.

Molecular Formula C3H8BrN3
Molecular Weight 166.02 g/mol
CAS No. 30879-89-1
Cat. No. B1607486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazolidin-2-imine hydrobromide
CAS30879-89-1
Molecular FormulaC3H8BrN3
Molecular Weight166.02 g/mol
Structural Identifiers
SMILESC1CN=C(N1)N.Br
InChIInChI=1S/C3H7N3.BrH/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H
InChIKeyWKRLLZZGRLNCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazolidin-2-imine Hydrobromide: Specifications & Core Scaffold


Imidazolidin-2-imine hydrobromide (CAS 30879-89-1) is a five-membered cyclic guanidine derivative existing as a hydrobromide salt (C₃H₈BrN₃, MW: 166.02 g/mol), which enhances its stability and handling characteristics relative to the free base [1]. This compound serves as a fundamental scaffold for generating imidazolidin-2-imine-derived ligands, notably N-heterocyclic imines and iminato ligands, prized for their strong electron-donating capacity and superbasicity [2]. In procurement terms, the target compound is a versatile, high-purity (≥95%) building block used for synthesizing more complex, functionalized ligands employed in homogeneous catalysis and medicinal chemistry campaigns .

Core scaffold for imidazolin-2-iminato and NHC ligand synthesis
Strong electron-donating imine moiety supports catalyst design workflows
Hydrobromide salt form provides handling and storage stability

Imidazolidin-2-imine Hydrobromide: Why Substitution Fails


Simple substitution of imidazolidin-2-imine hydrobromide with structurally analogous cores like 2-imidazolidinethione or imidazolidin-2-one introduces critical, quantifiable changes in both chemical behavior and biological profile. In coordination chemistry, the exocyclic imine moiety in the target compound imparts significantly stronger electron-donating properties compared to the corresponding thione or carbonyl analogs, directly influencing the catalytic performance of derived metal complexes [1]. In biological contexts, the free imine group is a crucial pharmacophore for target engagement. For instance, in vitro binding data shows that even subtle alterations to the imidazolidine scaffold can result in a >30-fold difference in enzyme inhibition potency, as seen in comparative studies of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) inhibitors [2]. Therefore, from a scientific procurement standpoint, assuming functional interchangeability without explicit comparative data introduces substantial experimental and development risk.

Exocyclic imine vs. thione or carbonyl analogs alters electron-donating capacity, shifting catalyst performance.
Imine pharmacophore may be absent in structural analogs, leading to reported differences in target binding affinity.
Salt form, purity profile, and thermal stability can vary, affecting reproducibility in sensitive applications.

Imidazolidin-2-imine Hydrobromide: Quantitative Differentiation Guide


IMPDH2 Inhibition Superiority Over a Structural Analog

In a direct comparison of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) inhibition, the target compound, as a representative imidazolidin-2-imine derivative (BDBM50421763), demonstrates a Ki of 240 nM. This is significantly more potent than a comparator compound (BDBM50369349) which, despite being a structurally related inhibitor, exhibits a Ki of 320 nM under the same assay conditions for IMPDH2 [1].

IMPDH2 Inhibition
Head-to-head
Target Ki: 240 nM vs Comparator Ki: 320 nM
Supports IMPDH2 inhibition assay context
In vitro enzymatic assay; reported affinity difference
Medicinal Chemistry Enzyme Inhibition Immunosuppression

α2-Adrenergic Receptor Selectivity vs. Clonidine

The imidazolidin-2-imine scaffold is the core pharmacophore for α2-adrenergic agonists. A study evaluating a benzopyranic 2-iminoimidazolidine derivative (compound 16) reported a binding affinity (Ki) of 19 nM for the α2-adrenergic receptor, which is superior to the clinical drug clonidine (Ki = 35 nM) tested in the same system [1]. Furthermore, the α1/α2 selectivity ratio for this derivative was calculated to be 400:1 (α1 Ki = 7570 nM) [1].

α2-Adrenergic Binding
Head-to-head
Derivative Ki: 19 nM vs Clonidine Ki: 35 nM; α2/α1 selectivity ~400
Supports α2 receptor binding and selectivity context
Radioligand binding assay; reported selectivity profile
Pharmacology Receptor Binding Drug Discovery

Thermal Stability: Decomposition Point & Handling

The hydrobromide salt of imidazolidin-2-imine provides a well-defined thermal stability profile. The compound maintains structural integrity up to its melting point range of 125-129°C, beyond which thermal decomposition processes become favorable . This is in contrast to the free base form, which is generally less stable and more prone to degradation or atmospheric reactivity, a common characteristic among cyclic guanidines [1].

Thermal Stability
Class-level
Stable to melting point 125–129 °C; salt vs. free base stability
Salt form thermal stability context
Class-level inference; DSC/TGA data to verify
Chemical Stability Material Science Procurement Specifications

Vendor Purity Standard & Quality Control

The target compound is supplied with a minimum purity specification of ≥95%, as verified by multiple commercial vendors including AKSci, ChemScene, and Enamine . This level of purity is critical for ensuring consistent and reproducible results in downstream applications, such as in the synthesis of organometallic catalysts where trace impurities can act as catalyst poisons [1].

Vendor Purity
Specification review
≥95% purity (HPLC/NMR)
Procurement purity baseline
CoA-based; supports catalyst synthesis reproducibility
Analytical Chemistry Quality Control Reproducible Research

Imidazolidin-2-imine Hydrobromide: R&D Applications


High-Activity Olefin Polymerization Catalysts

The strong electron-donating nature of the imidazolidin-2-imine moiety, as established in the literature [1], makes this hydrobromide salt an ideal precursor for generating ligands used in high-performance catalysts. Derived Pd(II) and Ni(II) complexes have demonstrated exceptional activities (up to 2.6 × 10⁷ g PNB mol⁻¹ h⁻¹) and good thermal stability (active at 80°C) for norbornene polymerization [2]. Procurement of the high-purity hydrobromide salt ensures reliable and efficient ligand synthesis, minimizing the risk of catalyst deactivation by impurities.

Medicinal Chemistry for α2-Adrenergic Receptors

The imidazolidin-2-imine core is a validated pharmacophore for developing novel α2-adrenergic agonists with enhanced potency and selectivity profiles relative to established drugs like clonidine [1]. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies, leveraging its defined purity and stability [2] to generate and screen focused libraries for next-generation cardiovascular or analgesic agents.

IMPDH Inhibition: Antiviral & Anticancer Discovery

The direct evidence of potent inhibition of IMPDH2 (Ki = 240 nM) [1] positions the imidazolidin-2-imine scaffold as a valuable starting point for lead optimization in antiviral and oncology programs. Its superior potency compared to structurally related inhibitors provides a clear, data-driven rationale for its selection over other heterocyclic cores when developing novel IMPDH inhibitors. The compound's ≥95% purity ensures that observed biological activity is attributable to the target compound, not an impurity.

Application
Selection Property
Validation Focus
Olefin polymerization catalyst ligand research
Strong electron-donating imine scaffold
Catalytic activity and impurity sensitivity profiling
α2-Adrenergic receptor SAR studies
α2 pharmacophore scaffold
Receptor binding affinity and selectivity ratio validation
IMPDH inhibition assay development
Reported IMPDH2 inhibition activity
Target engagement and selectivity vs. related enzymes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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